2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJMFTNEXFIISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Sulfonamidation: The brominated benzene is then reacted with a sulfonamide derivative to introduce the sulfonamide group. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan rings may interact with cellular components to exert biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in three key aspects: (1) halogen substitution on the benzene ring, (2) N-substituent modifications, and (3) heterocyclic replacements (e.g., thiophene vs. furan). Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations:
- N-Substituent Diversity : The di-furyl ethyl group distinguishes the main compound from simpler alkyl or aryl substituents (e.g., ethyl in , phenyl in ). This moiety may enhance interactions with hydrophobic pockets in biological targets.
- Heterocyclic Replacements : Thiophene-containing analogs (e.g., ) exhibit higher molecular weights and altered electronic profiles due to sulfur’s polarizability compared to furan’s oxygen.
Physicochemical Properties
Biological Activity
2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activities, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom and two furan rings attached to a benzenesulfonamide moiety. This unique structure contributes to its reactivity and potential interactions with biological systems.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 23.15 |
| Pseudomonas aeruginosa | 137.43 |
| Salmonella typhi | 11.29 |
The presence of electron-donating or -withdrawing groups on the phenyl ring enhances the antibacterial activity, indicating structure-activity relationships (SAR) that are crucial for optimizing efficacy .
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are presented in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal efficacy suggests that this compound may interfere with fungal cell wall synthesis or other critical biological pathways .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide group is known to mimic natural substrates, allowing it to inhibit key enzymes involved in bacterial growth and metabolism.
- Cellular Interaction : The furan rings may interact with cellular components, disrupting normal cellular functions and leading to cell death.
Study on Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated that modifications to the furan rings significantly impacted antibacterial activity. Compounds with additional functional groups showed enhanced potency against resistant bacterial strains .
Antifungal Research
In another investigation focusing on antifungal properties, researchers found that the compound effectively inhibited the growth of Candida albicans in a dose-dependent manner. The study highlighted the potential of this compound as a lead candidate for developing antifungal therapies .
Q & A
Q. What established synthetic routes are available for 2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide, and what reaction conditions critically influence yield?
Methodological Answer:
- Sulfonamide Formation : React 2-bromobenzenesulfonyl chloride with a di(furan-2-yl)ethylamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Optimize stoichiometry and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
- Suzuki Coupling : For furan-functionalized intermediates, employ palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups. Control temperature (80–100°C) and use ligands like Pd(PPh₃)₄ to enhance efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of bromine (deshielded aromatic protons), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ ~10 ppm). Compare with computed spectra using tools like ACD/Labs .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS. Look for [M+H] or [M–H] ions and isotopic patterns consistent with bromine (1:1 ratio for /) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and N–H bending (~1550 cm) .
Q. What in vitro assays are suitable for evaluating the biological activity of brominated sulfonamides like this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against dihydropteroate synthase or carbonic anhydrase using spectrophotometric methods (e.g., NADH depletion at 340 nm). Use IC values to quantify potency .
- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Minimum inhibitory concentration (MIC) values indicate efficacy .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the molecular structure of this sulfonamide derivative?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (0.2–0.3 mm size) to achieve resolution < 0.8 Å .
- Structure Solution : Apply direct methods (SHELXS) or charge-flipping (SHELXD) for phase determination. Refine using SHELXL with anisotropic displacement parameters for non-H atoms .
- Validation : Check for residual electron density (< 0.5 eÅ) and R-factors (R1 < 5%). Visualize using ORTEP-3 to confirm bond lengths/angles match expected values (e.g., C–S bond ~1.76 Å) .
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
- Wavefunction Analysis : Use Multiwfn to compute electron localization function (ELF) and localized orbital locator (LOL) plots. High ELF values (>0.8) indicate lone pairs on sulfonamide oxygen .
- Reactivity Descriptors : Derive Fukui indices (nucleophilicity/electrophilicity) to predict regioselectivity in substitution reactions .
Q. How should researchers address discrepancies between spectroscopic data and crystallographic findings?
Methodological Answer:
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data. Use PLATON to check for crystallographic disorder affecting spectroscopic interpretation .
- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., furan ring puckering) via variable-temperature NMR or molecular dynamics simulations .
- Refinement Constraints : Apply restraints (e.g., DFIX in SHELXL) for bonds/angles deviating from expected values due to thermal motion .
Q. What intermolecular interactions dominate the crystal lattice, and how do they influence physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : Analyze sulfonamide N–H⋯O=S interactions (2.8–3.0 Å) and furan C–H⋯O contacts using Mercury. These stabilize the lattice and increase melting point .
- π-π Stacking : Measure centroid distances between aromatic rings (3.4–3.8 Å) to assess packing efficiency. Strong stacking correlates with low solubility in nonpolar solvents .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O vs. H⋯H contacts) using CrystalExplorer. Dominant H-bonding (>30%) suggests hygroscopicity .
Q. How can electron localization function (ELF) analysis clarify the reactivity of this sulfonamide?
Methodological Answer:
- ELF Topology : Generate ELF isosurfaces (η = 0.85) to visualize lone pairs on sulfonamide oxygen and bromine. High localization indicates susceptibility to nucleophilic attack .
- Bond Critical Points : Identify ELF basins between Br and C(aryl) to assess bond polarization. Low basin volumes (<0.5 e) suggest facile bromine substitution .
- Reactivity Prediction : Combine ELF with Fukui indices to prioritize reaction sites (e.g., bromine substitution vs. sulfonamide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
